molecular formula C17H13BrClN B15171400 3-Benzyl-6-bromo-2-chloro-7-methylquinoline CAS No. 918518-89-5

3-Benzyl-6-bromo-2-chloro-7-methylquinoline

Cat. No.: B15171400
CAS No.: 918518-89-5
M. Wt: 346.6 g/mol
InChI Key: DJRPEAYJKJRXNX-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-chloro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-chloro-7-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2-chloro-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, leading to the synthesis of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Benzyl-6-bromo-2-chloro-7-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-chloro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methyl groups can enhance its binding affinity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a methoxy group instead of a chlorine atom.

    7-Chloroquinoline: Lacks the benzyl and bromine groups but has a similar quinoline core.

    2-Chloro-6-methylquinoline: Similar structure but lacks the benzyl and bromine groups.

Uniqueness

3-Benzyl-6-bromo-2-chloro-7-methylquinoline is unique due to the combination of bromine, chlorine, and methyl groups on the quinoline ring

Properties

CAS No.

918518-89-5

Molecular Formula

C17H13BrClN

Molecular Weight

346.6 g/mol

IUPAC Name

3-benzyl-6-bromo-2-chloro-7-methylquinoline

InChI

InChI=1S/C17H13BrClN/c1-11-7-16-13(10-15(11)18)9-14(17(19)20-16)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3

InChI Key

DJRPEAYJKJRXNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)Cl

Origin of Product

United States

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